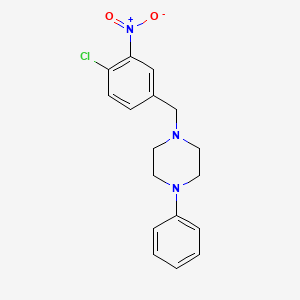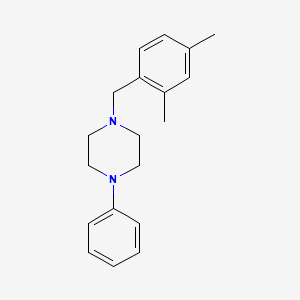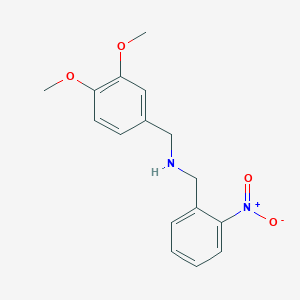
1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine, also known as CNB-001, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CNB-001 belongs to the class of piperazine derivatives and has been shown to possess neuroprotective properties.
作用机制
The mechanism of action of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine involves its ability to modulate the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways in the brain. 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been shown to inhibit the activity of PDE10A, leading to an increase in cAMP and cGMP levels, which in turn leads to neuroprotective effects.
Biochemical and Physiological Effects
1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been shown to possess various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. Additionally, 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been shown to improve motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine is its ability to cross the blood-brain barrier, making it a viable compound for the treatment of neurological disorders. Additionally, 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been shown to have a low toxicity profile, making it a safe compound for further research. One of the limitations of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine. One area of research is the investigation of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine for the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to elucidate the specific mechanisms of action of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine and its effects on various signaling pathways in the brain. Finally, the development of more efficient methods for the synthesis of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine would be beneficial for large-scale production and further research.
合成方法
The synthesis of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine involves the reaction of 4-chloro-3-nitrobenzyl chloride with phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction yields 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine as a yellow solid with a purity of over 98%. The synthesis method of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been optimized for large-scale production, making it a viable compound for further research.
科学研究应用
1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective properties and has been investigated for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has also been studied for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-16-7-6-14(12-17(16)21(22)23)13-19-8-10-20(11-9-19)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXLOANFBHEBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5835836.png)


![2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide](/img/structure/B5835853.png)
![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)

methanone](/img/structure/B5835863.png)

![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)
![4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5835894.png)


![2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5835921.png)